molecular formula C7H8N2O2 B8541765 N-hydroxy 3-pyridineacetamide

N-hydroxy 3-pyridineacetamide

Cat. No. B8541765
M. Wt: 152.15 g/mol
InChI Key: ZHAALIFPFRIDSQ-UHFFFAOYSA-N
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Patent
US04336253

Procedure details

A solution of 13.8 g. (200 mmole) of hydroxylamine hydrochloride and 27.8 ml. (200 mmole) of triethylamine in 500 ml. of methyl alcohol was cooled to a temperature of -5° C. and 30.2 g. (200 mmole) of methyl 3-pyridineacetate were added. The mixture was stirred for 6 hours at room temperature and then 10.8 g. (200 mmole) of sodium methylate were added causing a slight exotherm to occur. The reaction mixture was then stirred for 27.5 hours. The reaction mixture was filtered and the filtrate evaporated to dryness. The crude residue of product was sonicated with 50 ml. of chloroform and filtered. The insoluble crude product (25.10 g) was crystallized from 50 ml. of water. There were obtained 15.54 g. of product melting with decomposition at about 163° C. to about 165° C.
Quantity
200 mmol
Type
reactant
Reaction Step One
Quantity
200 mmol
Type
reactant
Reaction Step Two
Quantity
200 mmol
Type
reactant
Reaction Step Three
Name
sodium methylate
Quantity
200 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].C(N(CC)CC)C.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][C:18]([O:20]C)=O)[CH:12]=1.C[O-].[Na+]>CO>[OH:3][NH:2][C:18](=[O:20])[CH2:17][C:13]1[CH:12]=[N:11][CH:16]=[CH:15][CH:14]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
200 mmol
Type
reactant
Smiles
Cl.NO
Step Two
Name
Quantity
200 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
200 mmol
Type
reactant
Smiles
N1=CC(=CC=C1)CC(=O)OC
Step Four
Name
sodium methylate
Quantity
200 mmol
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred for 27.5 hours
Duration
27.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude residue of product was sonicated with 50 ml
FILTRATION
Type
FILTRATION
Details
of chloroform and filtered
CUSTOM
Type
CUSTOM
Details
The insoluble crude product (25.10 g) was crystallized from 50 ml
CUSTOM
Type
CUSTOM
Details
There were obtained 15.54 g
CUSTOM
Type
CUSTOM
Details
melting with decomposition at about 163° C. to about 165° C.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
ONC(CC=1C=NC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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